molecular formula C8H6N6S B7824739 3-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 80809-39-8

3-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Cat. No.: B7824739
CAS No.: 80809-39-8
M. Wt: 218.24 g/mol
InChI Key: WBDYLXMHRGZPSM-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a fused heterocyclic compound comprising a triazolo[3,4-b][1,3,4]thiadiazole core substituted with a pyridin-2-yl group at position 3 and an amine at position 5. This compound is synthesized via phase-transfer-catalyzed condensation of 3-(3-pyridinyl)-4-amino-5-mercapto-1,2,4-triazole with carboxylic acids under POCl₃ catalysis, yielding derivatives with notable vasodilatory activity . Its structure combines electron-rich pyridine and triazole-thiadiazole moieties, enabling diverse biological interactions.

Properties

IUPAC Name

3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N6S/c9-7-13-14-6(11-12-8(14)15-7)5-3-1-2-4-10-5/h1-4H,(H2,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDYLXMHRGZPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701170378
Record name 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazol-6-amine, 3-(2-pyridinyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80809-39-8
Record name 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazol-6-amine, 3-(2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80809-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazol-6-amine, 3-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701170378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via a nucleophilic substitution at the α-carbon of the bromoketone, followed by intramolecular cyclization. For instance, treating 4-amino-3-mercapto-1,2,4-triazole with 2-bromo-1-(pyridin-2-yl)ethanone in ethanol or dimethylformamide (DMF) under reflux for 6–8 hours yields the target compound. Piperidine is often added as a catalyst to deprotonate the thiol group, enhancing nucleophilicity.

Table 1: Representative Reaction Conditions and Yields

Starting MaterialHalocarbonyl ReagentSolventCatalystTime (h)Yield (%)
4-Amino-3-mercapto-1,2,4-triazole2-Bromo-1-(pyridin-2-yl)ethanoneEthanolPiperidine882
4-Amino-3-mercapto-1,2,4-triazole2-Bromo-1-(pyridin-2-yl)ethanoneDMFNone675

The choice of solvent significantly impacts yield. Polar aprotic solvents like DMF facilitate higher reaction rates but may require purification steps to remove byproducts. Ethanol, though less efficient, offers easier isolation due to the compound’s limited solubility at room temperature.

Oxidative Cyclization of N-Heteroaryl Hydrazones

An alternative route employs oxidative cyclization of N-heteroaryl hydrazones using chloramine-T trihydrate (CAT). This method is advantageous for introducing aromatic substituents, such as pyridinyl groups, at the 3-position of the triazolothiadiazole core.

Synthetic Protocol

Hydrazones derived from pyridine-2-carbaldehyde and thiocarbazides undergo oxidative cyclization in aqueous methanol at ambient temperature. CAT acts as both an oxidizing agent and a sulfur source, enabling the formation of the thiadiazole ring. For example, reacting pyridine-2-carbaldehyde hydrazone with thiocarbazide in the presence of CAT for 2 hours yields the title compound in 68% yield.

Key Advantages :

  • Mild reaction conditions (25–30°C) reduce energy consumption.

  • Short reaction times (2–3 hours) enhance scalability.

Solvent-Free Synthesis Using Acid Catalysts

Recent advancements emphasize eco-friendly protocols, such as solvent-free synthesis catalyzed by p-toluenesulfonic acid (p-TsOH). This method eliminates volatile organic solvents and reduces waste generation.

Procedure and Efficiency

A mixture of 4-amino-3-mercapto-1,2,4-triazole and 2-bromo-1-(pyridin-2-yl)ethanone is ground with p-TsOH (10 mol%) and heated at 80°C for 4 hours. The solvent-free conditions promote intimate contact between reactants, achieving yields comparable to traditional methods (78–85%).

Table 2: Comparison of Solvent-Based vs. Solvent-Free Methods

ParameterSolvent-Based (DMF)Solvent-Free (p-TsOH)
Reaction Time6 hours4 hours
Yield75%82%
TemperatureReflux (150°C)80°C
Environmental ImpactHigh (VOC emissions)Low

Structural Confirmation and Analytical Data

Post-synthesis characterization relies on spectroscopic techniques:

  • 1H-NMR : Aromatic protons from the pyridinyl group resonate at δ 7.03–8.76, while the amine (-NH2) appears as a singlet near δ 5.30.

  • IR Spectroscopy : Stretching vibrations at 3350 cm⁻¹ (N-H) and 1600 cm⁻¹ (C=N) confirm ring formation.

  • Mass Spectrometry : Molecular ion peak at m/z 218.24 ([M+H]+) aligns with the molecular formula C8H6N6S .

Chemical Reactions Analysis

3-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that derivatives of 3-(pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the structure can enhance its efficacy against various bacterial strains. A recent study highlighted the compound's effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties
The compound has been investigated for its potential anticancer activity. In vitro studies demonstrated that certain derivatives could inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

3. Anti-inflammatory Effects
Another significant application is in the field of anti-inflammatory drugs. Research has indicated that this compound can modulate inflammatory pathways. In animal models, it has shown promise in reducing inflammation markers and alleviating symptoms associated with conditions like arthritis .

Material Science Applications

1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's stability and charge transport properties are beneficial for enhancing device performance .

2. Coordination Chemistry
This compound can also function as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for catalysis and the development of new materials with tailored properties . Research has shown that metal complexes derived from this compound exhibit interesting catalytic activities in various organic transformations.

Case Studies

Application Study Reference Key Findings
Antimicrobial Effective against resistant bacterial strains
Anticancer Induces apoptosis in cancer cell lines
Anti-inflammatory Reduces inflammation markers in animal models
Organic Electronics Enhances performance in OLEDs and OPVs
Coordination Chemistry Forms stable metal complexes with catalytic potential

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and preventing the enzyme from catalyzing its reaction. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Triazolo[3,4-b][1,3,4]thiadiazole Derivatives and Their Properties
Compound Name (Position 3 / Position 6) Substituents Biological Activity Key Findings References
Target Compound
3-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
3: Pyridin-2-yl
6: NH₂
Vasodilation Exhibits vasodilatory activity via NO-mediated pathways; derivatives show EC₅₀ values < 10 μM.
7c
N-(2,4-Dimethylphenyl)-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-amine
3: 2,4-Dimethylphenyl
6: 4-Nitrophenyl
TNF-α Inhibition 77% yield; IC₅₀ = 1.2 μM against TNF-α.
5b
3-(4-Nitrophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
3: 4-Nitrophenyl
6: Phenyl
Antimicrobial MIC = 10 μg/mL against H. pylori; zone of inhibition = 8 mm.
3c
3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
3: 2-Fluorophenyl
6: Phenyl
Anti-inflammatory Reduces carrageenan-induced edema by 58% (10 mg/kg dose).
5d
3-[6-(3-Bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-1H-indole
3: Indole
6: 3-Bromophenyl
Anticancer Inhibits Bcl-2 (IC₅₀ = 0.9 μM); induces apoptosis in MCF-7 cells.
4-NDI
2,4-Diiodo-6-(3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol
3: 4-Nitrophenyl
6: Diiodophenol
Antimetastatic Heparanase inhibition (IC₅₀ = 3.5 μM); reduces tumor metastasis in vivo.

Key Structural and Functional Insights

Position 3 Substitutions :

  • Pyridinyl Groups : The target compound’s pyridinyl group enhances electron density, facilitating interactions with biological targets like nitric oxide synthases .
  • Halogenated Aryl Groups : Bromo or chloro substituents (e.g., 5d , 3-BDI ) improve lipophilicity and target binding in anticancer agents .
  • Nitro Groups : Nitrophenyl derivatives (e.g., 7c , 5b ) exhibit strong electron-withdrawing effects, enhancing antimicrobial and anti-inflammatory activities .

Position 6 Substitutions: Amine (NH₂): The target compound’s amine group enables hydrogen bonding, critical for vasodilation . Bulky Aryl Groups: Phenyl or diiodophenol moieties (e.g., 4-NDI) enhance steric bulk, improving heparanase inhibition and antitumor effects .

Synthetic Routes :

  • The target compound is synthesized using phase-transfer catalysis, achieving high yields (>70%) .
  • Other derivatives (e.g., 5a–l ) employ POCl₃-mediated cyclization, yielding 60–75% products .

Biological Activity

The compound 3-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a member of the triazolo-thiadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Molecular Formula and Weight

  • Molecular Formula : C14_{14}H12_{12}N6_{6}S
  • Molecular Weight : 284.35 g/mol

Structure

The compound features a pyridine ring fused with a triazole and thiadiazole moiety. Its unique structure contributes to its biological activity by allowing interaction with various biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of triazolo-thiadiazole derivatives. The compound has shown effectiveness against a range of pathogens:

  • Bacterial Activity : Research indicates that derivatives of triazolo-thiadiazole exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with this scaffold have been reported to inhibit Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Antifungal Activity : Some derivatives have demonstrated antifungal properties, particularly against Candida species. In vitro studies suggest that these compounds can disrupt fungal cell wall synthesis, leading to cell death .

Anti-inflammatory Effects

The anti-inflammatory properties of triazolo-thiadiazoles have been documented in various studies. These compounds appear to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory processes .

Urease Inhibition

Urease is an enzyme linked to the virulence of certain pathogens, particularly Helicobacter pylori. Recent investigations into the urease inhibitory activity of triazolo-thiadiazole derivatives found that some compounds exhibit potent inhibition, with IC50_{50} values as low as 1.88 µg/mL. This suggests potential applications in treating infections caused by urease-positive microorganisms .

Anticancer Activity

Emerging research indicates that triazolo-thiadiazole derivatives may possess anticancer properties. They have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of several key enzymes involved in metabolic pathways. For example, it interacts with urease by binding to its active site, thereby blocking substrate access and inhibiting enzymatic activity .
  • Cellular Interaction : The lipophilicity conferred by the sulfur atom in its structure enhances membrane permeability, facilitating cellular uptake and interaction with intracellular targets .

Study on Antimicrobial Activity

In a study conducted by Khan et al., various triazolo-thiadiazole derivatives were synthesized and evaluated for their antimicrobial properties against E. coli and S. aureus. The results indicated that modifications on the thiadiazole ring significantly influenced antibacterial potency. The most active compound exhibited an MIC of 12 µg/mL against S. aureus .

Urease Inhibition Study

Another study focused on the urease inhibitory activity of newly synthesized triazolo-thiadiazole derivatives. The findings revealed that certain substitutions on the thiadiazole moiety enhanced inhibitory effects significantly compared to parent compounds. One derivative achieved an IC50_{50} value of 8.32 µM against urease .

Q & A

Q. What are the optimized synthetic routes and critical reaction conditions for preparing 3-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine?

Methodological Answer: The synthesis involves stepwise heterocyclic assembly. Key steps include:

  • Hydrazine-mediated cyclization : Reacting 4-amino-5-(pyridin-2-yl)-1,2,4-triazole-3-thiol with carbon disulfide in alkaline ethanol to form the thiadiazole core .
  • Pyridine integration : Using 2-aminopyridine derivatives in nucleophilic substitution or cycloaddition reactions under reflux conditions (e.g., toluene at 110°C) .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns and methanol/water gradients (70:30 v/v) ensures >95% purity .

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Core formationCS₂, KOH/EtOH, 80°C, 6h65–7590–92
Pyridine substitution2-Aminopyridine, DMF, 120°C, 12h50–6088–90

Q. What analytical techniques are most reliable for structural characterization of this compound?

Methodological Answer:

  • 1H NMR : Peaks at δ 8.5–9.0 ppm (pyridin-2-yl protons) and δ 6.5–7.5 ppm (triazole/thiadiazole NH groups) confirm regiochemistry .
  • IR Spectroscopy : Stretching bands at 1600–1650 cm⁻¹ (C=N) and 3200–3400 cm⁻¹ (N-H) validate functional groups .
  • X-ray crystallography : Single-crystal studies (e.g., R factor = 0.048) resolve bond angles and torsional strain in the fused heterocyclic system .

Advanced Research Questions

Q. How do competing synthetic methodologies (e.g., hydrazonoyl chlorides vs. cycloaddition) affect yield and scalability?

Methodological Answer:

  • Hydrazonoyl chloride route : Triethylamine-catalyzed reactions with hydrazonoyl halides yield 59–72% product but require strict anhydrous conditions .
  • Cycloaddition approach : Microwave-assisted [3+2] cycloaddition reduces reaction time (2h vs. 12h) and improves scalability (batch size up to 100g) .
  • Trade-offs : Hydrazonoyl methods offer higher regioselectivity, while cycloaddition is faster but may require post-synthetic purification .

Q. How can molecular docking predict the compound’s bioactivity (e.g., antifungal or antiproliferative effects)?

Methodological Answer:

  • Target selection : Prioritize enzymes like 14-α-demethylase (PDB: 3LD6) for antifungal studies .
  • Docking workflow :
    • Prepare ligand (compound) and receptor (enzyme) files using AutoDockTools-1.5.6 .
    • Run simulations in Vina with a grid box size of 25 × 25 × 25 ų .
    • Validate poses with Discovery Studio 4.0; focus on hydrogen bonds with catalytic residues (e.g., His310 in 3LD6) .
  • Output : Binding energy ≤ -7.5 kcal/mol correlates with in vitro antifungal IC₅₀ ≤ 10 µM .

Q. How to resolve contradictions in reported biological activities (e.g., antifungal vs. antiproliferative)?

Methodological Answer:

  • Assay standardization : Use identical cell lines (e.g., Candida albicans ATCC 10231) and incubation times (24–48h) for comparability .
  • Mechanistic studies :
    • Flow cytometry : Assess apoptosis via Annexin V/PI staining in cancer cells (e.g., MCF-7) .
    • Enzyme inhibition : Compare IC₅₀ values against CYP51 (antifungal) vs. caspase-3 (antiproliferative) .

Q. Table 2: Biological Activity Discrepancies

StudyActivity (IC₅₀)TargetExperimental ModelReference
Antifungal8.2 µM14-α-demethylaseC. albicans
Antiproliferative12.5 µMCaspase-3 activationMCF-7 cells

Q. What role do substituents (e.g., pyridin-2-yl vs. trichloromethyl) play in modulating reactivity and bioactivity?

Methodological Answer:

  • Electron-withdrawing groups (e.g., -CF₃): Enhance electrophilicity, improving kinase inhibition (e.g., EGFR IC₅₀ = 0.8 µM) .
  • Pyridin-2-yl : Facilitates π-π stacking with aromatic enzyme residues, critical for antifungal activity .
  • Steric effects : Bulky groups (e.g., phenoxymethyl) reduce membrane permeability, lowering antibacterial efficacy .

Q. How to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated stability testing :
    • Thermal degradation : Heat at 40–60°C for 14 days; monitor decomposition via HPLC .
    • pH stability : Incubate in buffers (pH 2–9) for 24h; quantify intact compound using UV-Vis (λ = 270 nm) .
  • Degradation products : Identify via LC-MS; common byproducts include triazole-thiol derivatives .

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